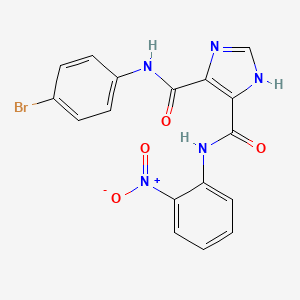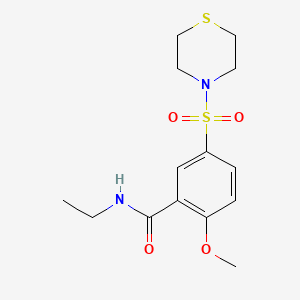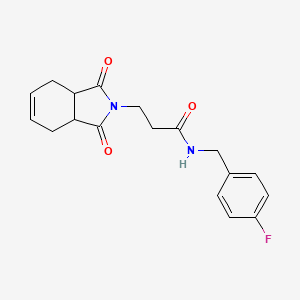![molecular formula C16H20N2O2 B5399874 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B5399874.png)
3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one, also known as DMCM, is a synthetic compound that belongs to the class of benzodiazepines. It is a potent and selective antagonist of the GABA(A) receptor, which is the most abundant inhibitory neurotransmitter receptor in the brain. DMCM has been widely used in scientific research to investigate the role of GABA(A) receptors in various physiological and pathological conditions.
作用机制
3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one acts as a competitive antagonist of the GABA(A) receptor, which means that it binds to the receptor and prevents the binding of GABA, the natural ligand of the receptor. This leads to a decrease in the inhibitory neurotransmission mediated by the GABA(A) receptor, resulting in an increase in neuronal excitability.
Biochemical and Physiological Effects:
3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one has been shown to have several biochemical and physiological effects, including anxiogenic, convulsant, and pro-convulsant effects. It has also been shown to increase the release of dopamine and acetylcholine in the brain, which may contribute to its anxiogenic effects.
实验室实验的优点和局限性
One of the main advantages of using 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one in lab experiments is its potency and selectivity as a GABA(A) receptor antagonist. This makes it a valuable tool for investigating the function of this receptor in various physiological and pathological conditions. However, one of the limitations of using 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one is its potential toxicity, which may limit its use in some experiments.
未来方向
There are several future directions for the use of 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one in scientific research. One area of interest is the role of GABA(A) receptors in the development and treatment of anxiety disorders, such as post-traumatic stress disorder (PTSD) and generalized anxiety disorder (GAD). Another area of interest is the potential use of 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one as a therapeutic agent for alcohol addiction, as it has been shown to reduce alcohol intake in animal models. Additionally, further research is needed to investigate the potential side effects and toxicity of 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one, as well as its potential as a diagnostic tool for GABA(A) receptor dysfunction in neurological disorders.
合成方法
3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one can be synthesized in several ways, but the most commonly used method is the reaction of 4-hydroxycoumarin with 4-methyl-1,4-diazepane-1-carboxaldehyde in the presence of a base catalyst. The product is then purified by column chromatography to obtain pure 3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one.
科学研究应用
3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one has been extensively used in scientific research to investigate the role of GABA(A) receptors in various physiological and pathological conditions such as anxiety, epilepsy, and alcohol addiction. It has been shown to be a potent and selective antagonist of the GABA(A) receptor, which makes it an important tool for studying the function of this receptor in the brain.
属性
IUPAC Name |
3-[(4-methyl-1,4-diazepan-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-17-7-4-8-18(10-9-17)11-13-12-20-15-6-3-2-5-14(15)16(13)19/h2-3,5-6,12H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUWJRMWLBSGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-pyridinylamino)carbonyl]-2-pyridinecarboxylic acid](/img/structure/B5399813.png)
![(2R*,3S*,6R*)-5-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5399823.png)

![3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5399833.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5399859.png)


![(2S*,4S*,5R*)-5-(2-fluorophenyl)-4-{[(3-hydroxypropyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5399872.png)
![4-({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5399881.png)
![2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5399893.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(3-methylbenzoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5399894.png)
![2-(4-fluorophenyl)-4-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5399898.png)
![methyl 5-methyl-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5399902.png)